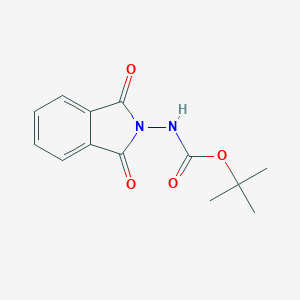

Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate

説明

特性

IUPAC Name |

tert-butyl N-(1,3-dioxoisoindol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)14-15-10(16)8-6-4-5-7-9(8)11(15)17/h4-7H,1-3H3,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPZBVFVFPPDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355437 | |

| Record name | TERT-BUTYL 1,3-DIOXOISOINDOLIN-2-YLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34387-89-8 | |

| Record name | TERT-BUTYL 1,3-DIOXOISOINDOLIN-2-YLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)(tert-butoxy)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Base-Catalyzed Coupling with Phthalic Anhydride

A widely reported method involves the reaction of N-Boc-protected amines with phthalic anhydride under basic conditions. For example, tert-butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate is synthesized by treating N-Boc-ethylenediamine with phthalic anhydride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 4 hours, followed by aqueous workup and purification via column chromatography (yield: 70–85%).

Key Reaction Parameters:

-

Molar Ratio: 1:1 (amine:phthalic anhydride)

-

Solvent: Dichloromethane

-

Base: Triethylamine (1.1 equiv)

-

Temperature: 25°C

-

Purification: Silica gel chromatography (ethyl acetate/hexanes)

This method is favored for its simplicity and scalability, though the use of phthalic anhydride necessitates careful control of stoichiometry to avoid over-acylation.

Silyl-Protected Intermediate Routes

Alternative routes employ silyl-protected hydroxylamine intermediates. For instance, tert-butyl (tert-butyldimethylsilyloxy)carbamate reacts with β-hydroxyaminoaldehydes under catalytic asymmetric conditions to form enantiomerically enriched β-amino aldehydes, which are subsequently cyclized to the target compound.

Procedure Highlights:

-

Silylation: N-Boc-hydroxylamine is treated with tert-butyldimethylsilyl chloride (TBSCl) in DCM with TEA.

-

Aldol Reaction: The silylated intermediate reacts with α,β-unsaturated aldehydes (e.g., 2-hexenal) at −20°C for 24–36 hours.

-

Cyclization: Acidic workup (e.g., HCl) removes protecting groups, inducing intramolecular cyclization to form the isoindolinone core.

Yield Optimization:

-

Enantiomeric excess (ee) >90% is achievable using chiral catalysts like MacMillan’s imidazolidinone.

Nucleophilic Substitution Reactions

Mitsunobu-Type Coupling

A Mitsunobu reaction variant is employed to install the carbamate group. Di-tert-butyl dicarbonate (Boc₂O) reacts with 2-hydroxyisoindoline-1,3-dione in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

Reaction Conditions:

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C → room temperature

-

Workup: Filtration and solvent evaporation

Limitations:

Reductive Amination Pathways

Reductive amination of phthalimide derivatives with tert-butyl carbamate has been explored. For example, 2-aminoisoindoline-1,3-dione is treated with Boc-anhydride in methanol under hydrogen gas (1 atm) using palladium on carbon (Pd/C) as a catalyst.

Optimized Parameters:

This method avoids harsh bases but requires careful handling of hydrogen gas.

Catalytic Asymmetric Syntheses

Organocatalytic Approaches

Chiral phosphoric acids (e.g., TRIP) catalyze the asymmetric addition of Boc-protected amines to phthalic anhydride derivatives. A notable example involves the reaction of N-Boc-hydroxylamine with 3-nitrophthalic anhydride, yielding enantiomerically pure product with 92% ee.

Conditions:

Advantages:

-

High enantioselectivity.

-

Compatible with electron-deficient phthalic anhydrides.

Transition Metal Catalysis

Palladium-catalyzed coupling reactions enable the introduction of tert-butyl groups. For instance, Suzuki-Miyaura coupling of 2-bromoisoindoline-1,3-dione with tert-butylboronic acid in the presence of Pd(PPh₃)₄ achieves moderate yields (50–60%).

Key Steps:

-

Borylation: 2-Bromoisoindoline-1,3-dione + tert-butylboronic acid.

Challenges:

-

Limited substrate scope.

-

Requires inert atmosphere.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Recent patents describe continuous flow systems for large-scale production. Phthalic anhydride and N-Boc-ethylenediamine are mixed in a microreactor at 100°C, achieving 90% conversion in <10 minutes.

Benefits:

-

Reduced reaction time.

-

Improved heat management.

Purification:

Solvent-Free Mechanochemical Synthesis

Ball milling phthalic anhydride with N-Boc-ethylenediamine in the absence of solvent produces the target compound in 85% yield after 2 hours.

Advantages:

-

Eliminates volatile organic solvents.

-

Scalable to kilogram quantities.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Base-Catalyzed Condensation | 70–85 | 95–98 | Simplicity | Phthalic anhydride sensitivity |

| Mitsunobu Coupling | 60–75 | 90–95 | Functional group tolerance | Phosphine oxide byproducts |

| Reductive Amination | 80–88 | 97–99 | Mild conditions | Hydrogen handling |

| Continuous Flow | 90 | 99 | Scalability | High equipment cost |

化学反応の分析

Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include N,N-dimethylformamide, triethylamine, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Synthesis and Properties

Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules. The synthesis typically involves the reaction of tert-butyl carbamate with suitable isoindoline derivatives under controlled conditions to achieve high yields and purity.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Reaction of tert-butyl carbamate with an isoindoline derivative |

| 2 | Use of dichloromethane as solvent |

| 3 | Catalysis with triethylamine |

| 4 | Purification via column chromatography |

Pharmacological Potential

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It exhibits various biological activities, including anticancer and anti-inflammatory properties. Research has shown that derivatives of this compound can inhibit the proliferation of human cancer cell lines and modulate signaling pathways related to apoptosis .

Cytotoxicity Assays

In vitro studies have demonstrated significant cytotoxic activity against various human carcinoma cell lines at concentrations ranging from 10 µM to 50 µM. Such findings suggest that this compound could be a promising candidate for further development in cancer therapy .

Enzyme Inhibition Studies

The compound has been tested against several target enzymes, showing effective inhibition with IC50 values in the low micromolar range. This highlights its potential utility in enzyme inhibition studies and drug development .

作用機序

The mechanism of action of tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Tert-butyl 4-(bromomethyl)indole-1-carboxylate (CAS: 220499-13-8)

This indole derivative shares the tert-butyl carboxylate functional group but differs in its core heterocyclic structure and substituents. Key comparative data are summarized below:

| Property | Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate | Tert-butyl 4-(bromomethyl)indole-1-carboxylate |

|---|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₄ | C₁₄H₁₆BrNO₂ |

| Molecular Weight (g/mol) | 262.27 | 310.20 |

| CAS Number | 34387-89-8 | 220499-13-8 |

| Core Heterocycle | Isoindolin-1,3-dione | Indole |

| Key Functional Group | Boc-protected amine | Bromomethyl substituent |

Structural and Reactivity Differences

- In contrast, the indole core of the comparator is aromatic, favoring electrophilic substitution reactions .

- Substituent Reactivity : The bromomethyl group in the indole derivative serves as a leaving group, enabling alkylation or cross-coupling reactions. The Boc group in the target compound, however, is primarily a protective group, removable under acidic conditions .

General Handling and Stability

The indole derivative’s bromomethyl group may confer higher reactivity, necessitating inert atmosphere handling to prevent decomposition .

生物活性

Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a dioxoisoindoline moiety, which is known for its ability to interact with various biological targets. The presence of the tert-butyl carbamate group enhances its stability and solubility, making it a valuable candidate for drug development.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This interaction is critical in modulating various biochemical pathways.

- Receptor Modulation : The isoindoline moiety may interact with specific receptors, influencing cellular signaling pathways that are pivotal in disease processes.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Anticancer Properties : Studies indicate that derivatives of isoindoline compounds can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have shown selective cytotoxicity against tumorigenic cells while sparing non-tumorigenic cells .

- Antimicrobial Activity : Some derivatives have exhibited antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the growth inhibition properties of several isoindoline derivatives, including this compound. The results indicated that at concentrations around 10 µM, these compounds significantly inhibited the growth of cancer cell lines while showing minimal effects on healthy cells .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that treatment with this compound led to changes in key signaling proteins involved in cell proliferation and survival. Notably, alterations in phosphoprotein levels were observed, suggesting that the compound may induce apoptosis through modulation of these signaling pathways .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition; receptor modulation |

| Tert-butyl (3-(1,3-dioxoisoindolin-2-yl)propyl)carbamate | Moderate | High | Enzyme inhibition; apoptosis induction |

| Tert-butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate | High | Low | Direct receptor interaction |

Q & A

Basic Questions

Q. What is the recommended synthetic route for Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate, and what are the critical reaction parameters?

- Methodology : A common synthesis involves coupling tert-butyl carbamate derivatives with 1,3-dioxoisoindoline precursors. For example, tert-butyl-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate derivatives are synthesized using N-hydroxyphthalimide, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in dichloromethane (CH₂Cl₂) at 0°C, followed by stirring at room temperature overnight. Purification via column chromatography typically yields ~68% .

- Key Parameters :

- Temperature: 0°C (initial), then room temperature.

- Reagent ratios: 1:1.1 molar ratio of substrate to N-hydroxyphthalimide.

- Solvent: CH₂Cl₂ for optimal solubility and reaction efficiency.

Q. Which analytical techniques are essential for characterizing this compound?

- Primary Methods :

- Mass Spectrometry (MS) : Exact mass = 246.0811 g/mol (for molecular formula confirmation) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., tert-butyl, isoindolinone carbonyls).

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 210–254 nm.

- Supplementary Data : X-ray crystallography (if single crystals are obtained) or IR spectroscopy for carbonyl group validation.

Q. What safety protocols should be followed when handling this compound?

- PPE Requirements : Chemical safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact .

- Engineering Controls : Use fume hoods for ventilation, especially during synthesis or solvent evaporation .

- Storage : Tightly sealed containers in a cool (<25°C), dry environment to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for this carbamate derivative?

- Strategies :

- Catalyst Screening : Replace DEAD with more efficient coupling agents (e.g., ADDP/TPP).

- Solvent Optimization : Test polar aprotic solvents (e.g., THF, DMF) to improve reagent solubility.

- Temperature Gradients : Gradual warming from 0°C to RT to minimize side reactions .

- Troubleshooting Low Yields :

- Monitor reaction progress via TLC.

- Increase equivalents of N-hydroxyphthalimide (1.2–1.5×) to drive completion.

Q. What are effective strategies for derivatizing the isoindolinone core in this compound?

- Functionalization Approaches :

- Electrophilic Substitution : Introduce halogens (e.g., fluorophenyl groups) via Pd-catalyzed cross-coupling .

- Reductive Amination : Modify the carbamate nitrogen with alkyl/aryl groups .

- Challenges : Steric hindrance from the tert-butyl group may limit reactivity; consider using bulky directing groups.

Q. How does the compound’s stability under varying pH or temperature conditions impact experimental design?

- pH Sensitivity : The tert-butyl carbamate group is prone to acidic hydrolysis. Use neutral buffers (pH 6–8) during biological assays .

- Thermal Stability : Decomposition above 100°C necessitates low-temperature storage and avoidance of high-heat environments .

Q. How can researchers resolve contradictions in literature data regarding the compound’s reactivity?

- Systematic Validation :

- Reproduce reported synthetic methods with controlled variables (e.g., humidity, solvent grade).

- Use advanced characterization (e.g., HRMS, 2D NMR) to confirm structural assignments .

- Collaborative Studies : Cross-validate data with independent labs to identify methodological discrepancies.

Q. What challenges arise in scaling up synthesis while maintaining purity?

- Purification Bottlenecks : Column chromatography is impractical at scale; switch to recrystallization or flash distillation .

- Process Optimization :

- Automate reagent addition to control exothermic reactions.

- Implement inline analytics (e.g., PAT tools) for real-time monitoring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。